Cas no 2091455-93-3 (1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro-)
1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro-
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- Inchi: 1S/C11H15NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h7H,2-6H2,1H3,(H,13,14)
- InChI Key: OEGKCXYFGOBLBM-UHFFFAOYSA-N
- SMILES: N1(CC)C2=C(CCCC2)C=C1C(O)=O
1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-370045-1.0g |
1-ethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid |
2091455-93-3 | 1.0g |
$0.0 | 2023-03-02 |
1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro-
1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- (CAS No. 2091455-93-3): A Comprehensive Overview
1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- (CAS No. 2091455-93-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a tetrahydroindole core and an ethyl substituent at the 1-position. The compound's chemical structure and properties make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The tetrahydroindole scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate a wide range of biological targets. 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- has been extensively studied for its potential as a lead compound in drug discovery programs. Recent research has highlighted its potential as a modulator of G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in various disease pathways.
In the context of GPCR modulation, 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- has shown promising activity as an agonist or antagonist for specific receptor subtypes. For instance, studies have demonstrated its ability to interact with serotonin receptors (5-HT receptors), which are implicated in mood disorders such as depression and anxiety. The compound's selectivity and potency in these interactions make it a valuable tool for understanding the pharmacology of serotonin signaling pathways.
Beyond its role in GPCR modulation, 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- has also been investigated for its effects on ion channels. Ion channels are critical for maintaining cellular homeostasis and are involved in numerous physiological processes. Research has shown that this compound can modulate the activity of voltage-gated potassium channels (Kv channels), which are important targets for treating conditions such as epilepsy and cardiac arrhythmias. The ability to fine-tune ion channel function through small molecule intervention is a key area of interest in modern drug development.
Another area where 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- has shown promise is in enzyme inhibition. Enzymes play crucial roles in metabolic pathways and are often targeted for therapeutic intervention. Studies have indicated that this compound can inhibit specific enzymes involved in inflammation and cancer progression. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins that mediate pain and inflammation. This property makes it a potential candidate for developing anti-inflammatory drugs.
The tetrahydroindole core of 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- also contributes to its favorable pharmacokinetic properties. The presence of the tetrahydro ring increases the compound's lipophilicity and improves its membrane permeability, which is essential for achieving sufficient bioavailability when administered orally or parenterally. Additionally, the ethyl substituent at the 1-position enhances the compound's metabolic stability and reduces the risk of rapid degradation by liver enzymes.
In preclinical studies, 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- has demonstrated good safety profiles and low toxicity levels. These findings are crucial for advancing the compound through various stages of drug development. The compound's favorable safety profile is supported by extensive toxicity studies conducted in both in vitro and in vivo models.
Recent advancements in synthetic chemistry have also facilitated the large-scale production of 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro-. Efficient synthetic routes have been developed to produce this compound with high yields and purity levels. These synthetic methods involve multi-step reactions that are optimized for scalability and cost-effectiveness. The availability of scalable synthesis protocols ensures that sufficient quantities of the compound can be produced for preclinical and clinical testing.
The potential applications of 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro-. extend beyond traditional small molecule therapeutics. It has also been explored as a building block for more complex molecular architectures used in drug delivery systems and prodrugs. For instance, conjugation with targeting ligands or polymers can enhance the compound's selectivity and reduce off-target effects.
In conclusion, 1H-Indole-2-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro-. (CAS No. 2091455-93-3) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential as a lead molecule in drug discovery programs is supported by extensive research findings across multiple therapeutic areas. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, this compound remains an exciting area of focus for medicinal chemists and pharmaceutical researchers alike.
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